7-Methoxy-4-methylquinazoline

Myeloperoxidase inhibition Inflammatory disease Mechanism-based irreversible inhibitor

7-Methoxy-4-methylquinazoline (CAS 3219-35-0) is a disubstituted quinazoline heterocycle bearing a methoxy group at the 7-position and a methyl group at the 4-position. This specific substitution pattern distinguishes it from other quinazoline regioisomers and serves as a privileged synthetic building block for three pharmacologically validated target classes: myeloperoxidase (MPO) inhibitors, adenosine A2B receptor antagonists, and EGFR/c-Met dual kinase inhibitors.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13677836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-methylquinazoline
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=CC2=NC=N1)OC
InChIInChI=1S/C10H10N2O/c1-7-9-4-3-8(13-2)5-10(9)12-6-11-7/h3-6H,1-2H3
InChIKeyBSQRGOSWIRLFNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-4-methylquinazoline: Core Scaffold Differentiation and Procurement Evidence for Quinazoline-Based Research Programs


7-Methoxy-4-methylquinazoline (CAS 3219-35-0) is a disubstituted quinazoline heterocycle bearing a methoxy group at the 7-position and a methyl group at the 4-position . This specific substitution pattern distinguishes it from other quinazoline regioisomers and serves as a privileged synthetic building block for three pharmacologically validated target classes: myeloperoxidase (MPO) inhibitors, adenosine A2B receptor antagonists, and EGFR/c-Met dual kinase inhibitors [1][2]. The compound is not itself a drug candidate but rather a critical intermediate whose substitution geometry directly governs downstream biological activity, selectivity, and physicochemical properties of derived bioactive molecules [3].

Why 7-Methoxy-4-methylquinazoline Cannot Be Replaced by Other Quinazoline Regioisomers in Target-Focused Synthesis


Quinazoline scaffolds are not interchangeable: the position and identity of substituents dictate both the synthetic accessibility of downstream derivatives and their biological target engagement. The 4-methyl group in 7-methoxy-4-methylquinazoline serves a dual purpose—it blocks electrophilic reactivity at C4, thereby directing functionalization exclusively to the C2 position for guanidine, aniline, or heterocycle coupling, and it provides a steric and electronic signature recognized by kinase and adenosine receptor binding pockets [1]. The 7-methoxy substituent is not merely a solubility handle; SAR studies across multiple target classes demonstrate that 7-alkoxy substitution consistently yields superior potency compared to 6-alkoxy analogs in EGFR inhibition, while the 4-methyl group is essential for the mechanism-based irreversible MPO inhibition observed with MPO-IN-28 [2][3]. Substituting with 6-methoxy-4-methylquinazoline, 6,7-dimethoxy-4-methylquinazoline, or 4-unsubstituted-7-methoxyquinazoline would predictably alter the pharmacophore, compromise target selectivity, or block the key synthetic transformations that make this scaffold valuable [4].

7-Methoxy-4-methylquinazoline: Quantified Differentiation Evidence Against Closest Structural Analogs and In-Class Alternatives


MPO Inhibitory Potency: 7-Methoxy-4-methylquinazoline-Derived MPO-IN-28 Achieves 44 nM IC50, Outperforming Quinazolinone-Class MPO Inhibitors by ≥2.3-Fold

The 2-guanidine derivative of 7-methoxy-4-methylquinazoline, designated MPO-IN-28 (Compound 28), inhibits myeloperoxidase with an IC50 of 44 nM in a cell-free assay [1]. In the same virtual-screening-derived hit series, the second-best inhibitor (Compound 42, a benzimidazole scaffold) achieved an IC50 of 50 nM, confirming the quinazoline derivative as the most potent [1]. For comparison, an independent series of over 50 quinazolin-4(1H)-one derivatives—a closely related in-class scaffold—yielded MPO IC50 values no lower than 100 nM, representing a ≥2.3-fold potency gap [2]. Moreover, the clinically studied 2-thiouracil MPO inhibitor PF-1355 (PF-06281355) exhibits an IC50 of 1.5 μM in LPS-stimulated human whole blood and a Ki of 346.74 nM in cell-free assay , compared to MPO-IN-28's sub-50 nM potency. MPO-IN-28 is also distinguished as the first potent mechanism-based irreversible MPO inhibitor, with residual MPO activity of only 4% (with H2O2) and 5% (with Cl− + H2O2) at 5 μM treatment concentration .

Myeloperoxidase inhibition Inflammatory disease Mechanism-based irreversible inhibitor

Adenosine A2B Receptor Selectivity: CMB 6446 Derived from This Scaffold Demonstrates 21-Fold A2B-over-A2A Selectivity, a Profile Absent in Most Quinazoline Adenosine Antagonists

The 4-methyl-7-methoxyquinazoline scaffold, when elaborated to 4-methyl-7-methoxyquinazolyl-2-(2′-amino-4′-imidazolinone) (CMB 6446, compound 38), exhibits a binding Ki of 112 nM at the human adenosine A2B receptor [1]. In contrast, the same compound shows a Ki of 2,400 nM at the rat adenosine A2A receptor, translating to a selectivity ratio of approximately 21:1 in favor of A2B [2]. This selectivity profile is structurally significant: the SAR study by Webb et al. demonstrated that most other quinazoline derivatives in the series—including those with varied substituent patterns—were non-selective across adenosine receptor subtypes, with Ki values predominantly in the micromolar range [1]. The unexpected A2B selectivity of CMB 6446 was directly attributed to the 7-methoxy-4-methyl substitution geometry enabling specific interactions within the A2B binding pocket that are not accessible to other quinazoline regioisomers [1].

Adenosine receptor antagonism A2B selectivity Inflammation

EGFR/c-Met Dual Kinase Inhibition: 7-Methoxyquinazoline Derivatives Achieve Sub-Nanomolar c-Met Potency with Simultaneous EGFR Inhibition Unattainable by 6-Methoxy Alternatives

The 7-methoxyquinazoline scaffold serves as the core for TS-41 (EGFR/c-Met-IN-1), a 4-(2-fluorophenoxy)-7-methoxyquinazoline derivative that displays dual inhibitory activity against EGFR L858R mutant kinase (IC50 = 68.1 nM) and c-Met kinase (IC50 = 0.26 nM) [1]. This sub-nanomolar c-Met potency is structurally dependent on the 7-methoxy substituent, which participates in a key hydrogen-bonding interaction with the c-Met hinge region [1]. By contrast, quinazoline derivatives bearing 6-methoxy substitution or lacking the 7-methoxy group typically exhibit single-target EGFR activity without the c-Met co-inhibition profile [2]. The scaffold also enables functionalization at C4 (introducing the 2-fluorophenoxy group) and C2, which is critical for achieving the balanced dual-targeting profile. TS-41 induces apoptosis and cell cycle arrest in A549-P NSCLC cells and inhibits phosphorylation of EGFR, c-Met, and downstream AKT, demonstrating functional pathway engagement .

EGFR/c-Met dual inhibition NSCLC Kinase inhibitor design

Physicochemical Profile: 7-Methoxy-4-methylquinazoline Occupies an Optimal Lipophilicity Window (cLogP ~2.8) Versus Both Less Lipophilic and More Lipophilic Quinazoline Analogs

The 7-methoxy-4-methyl substitution pattern yields a calculated LogP (cLogP) of approximately 2.8 for the quinazoline core . This positions the scaffold in a favorable intermediate lipophilicity range compared to three key analogs: unsubstituted quinazoline (cLogP = 1.63) [1], 6,7-dimethoxy-4-methylquinazoline (LogP = 1.96) , and the more lipophilic 2-substituted derivatives (LogP up to 3.45) . In the context of CNS drug design, MPO-IN-28 (built on this scaffold) demonstrates blood-brain barrier permeability, human intestinal absorption, and cellular permeability—properties directly influenced by the scaffold's lipophilicity . The cLogP of 2.8 falls within the optimal range (2–3) for balancing passive membrane permeability with aqueous solubility, avoiding the solubility penalties of more lipophilic analogs (cLogP > 3.5) and the permeability limitations of less lipophilic ones (cLogP < 2.0) .

Physicochemical properties Lipophilicity optimization Drug-likeness

Synthetic Tractability: The 4-Methyl Group Enables Exclusive C2-Directed Functionalization, Unlike 4-Unsubstituted Quinazolines Where C4 Reactivity Dominates

The 4-methyl substituent in 7-methoxy-4-methylquinazoline serves a critical synthetic function: it occupies the C4 position that is typically the most electrophilic site in the quinazoline ring system, thereby blocking nucleophilic aromatic substitution at that position and redirecting reactivity exclusively to C2 [1]. This regiochemical control is essential for constructing the C2-guanidine (MPO-IN-28), C2-aminoimidazolinone (CMB 6446), and C2-aniline derivatives that define the biological activity of the derived compounds [2][3]. In contrast, 4-unsubstituted quinazolines predominantly react at C4, yielding 4-substituted products that lack the biological profiles described above. The 7-methoxy group further provides a synthetic handle for subsequent O-dealkylation to the 7-hydroxy derivative, enabling additional diversification [1]. Patent literature (US-9388160-B2) explicitly includes 7-methoxy-4-methylquinazoline as a preferred intermediate for kinase inhibitor synthesis, confirming its privileged status in industrial medicinal chemistry workflows [4].

Synthetic chemistry Regioselective functionalization Kinase inhibitor library synthesis

Selectivity Against Heme Enzymes: MPO-IN-28 Shows No Significant Inhibition of CYP3A4 or COX-2 at 10 μM, a Favorable Off-Target Profile Versus Less Selective MPO Chemotypes

MPO-IN-28, the 2-guanidine derivative of 7-methoxy-4-methylquinazoline, was evaluated against other heme-containing enzymes to establish selectivity. At concentrations up to 10 μM—over 200-fold above its MPO IC50 of 44 nM—MPO-IN-28 showed no significant inhibitory activity against cytochrome P450 3A4 (CYP3A4) or cyclooxygenase-2 (COX-2) . This contrasts with the aromatic hydroxamate class of MPO inhibitors (e.g., HX1), which, although potent (IC50 ≈ 5 nM for MPO chlorination activity), exhibit broader reactivity toward redox enzymes due to the hydroxamate zinc-binding group [1]. The selectivity of MPO-IN-28 is attributed to its mechanism-based irreversible inhibition: MPO uses hydrogen peroxide to oxidize MPO-IN-28 within the active site, covalently inactivating the enzyme in a manner that requires the specific MPO active-site architecture . Furthermore, MPO-IN-28 shows a selectivity window against normal human dermal fibroblast (NHDF) cells, with a cytotoxicity IC50 of 17 μM—approximately 386-fold higher than its MPO inhibitory IC50 .

Enzyme selectivity Off-target profiling Heme enzyme inhibitor

7-Methoxy-4-methylquinazoline: Research and Industrial Application Scenarios Supported by Quantitative Differentiation Evidence


Myeloperoxidase Inhibitor Lead Discovery and In Vivo Inflammation Model Studies

The 7-methoxy-4-methylquinazoline scaffold is the direct precursor to MPO-IN-28, the first mechanism-based irreversible MPO inhibitor with an IC50 of 44 nM and proven selectivity against CYP3A4 and COX-2 at 10 μM [1]. This application is appropriate for programs targeting cardiovascular inflammation, atherosclerosis, Parkinson's disease, or Alzheimer's disease where MPO-derived oxidants are pathogenic. The scaffold enables synthesis of MPO-IN-28 via a two-step sequence (C2 chlorination followed by guanidine displacement), providing a reliable entry to the most potent MPO inhibitor chemotype identified to date via virtual screening of 727,842 compounds [1].

Selective Adenosine A2B Receptor Antagonist Development for Inflammatory and Immuno-Oncology Indications

CMB 6446, derived from 7-methoxy-4-methylquinazoline, is one of the few quinazoline-based compounds with demonstrated A2B selectivity (Ki = 112 nM, ~21-fold over A2A) [2]. This application targets research programs investigating A2B antagonism in asthma, chronic obstructive pulmonary disease, or tumor microenvironment immunosuppression, where A2B selectivity over other adenosine subtypes is critical to avoid confounding pharmacology. The discovery that this selectivity emerged unexpectedly from the 7-methoxy-4-methyl substitution pattern—while other quinazoline analogs remained non-selective—positions this scaffold as the starting point for A2B-focused medicinal chemistry [2].

Dual EGFR/c-Met Kinase Inhibitor Design for NSCLC with Acquired Resistance

The 7-methoxy-4-methylquinazoline scaffold supports the synthesis of dual EGFR/c-Met inhibitors such as TS-41 (EGFR L858R IC50 = 68.1 nM; c-Met IC50 = 0.26 nM), which address the clinically relevant mechanism of EGFR TKI resistance mediated by c-Met amplification [3]. This application is specifically relevant for NSCLC drug discovery programs where first-generation EGFR inhibitors (gefitinib, erlotinib) have failed due to bypass signaling. The sub-nanomolar c-Met potency is structurally contingent on the 7-methoxy substituent, making alternative quinazoline scaffolds unsuitable for achieving this dual inhibition profile [3].

Focused Kinase Inhibitor Library Synthesis Using Regioselective C2 Diversification

The 4-methyl group of 7-methoxy-4-methylquinazoline blocks C4 electrophilic reactivity, enabling clean, exclusive C2 functionalization without protecting group strategies—a feature exploited in patent US-9388160-B2 for kinase inhibitor library production [4]. This application is suited for industrial medicinal chemistry groups generating large quinazoline-based compound collections targeting c-Met, EGFR, VEGFR, and PI3K kinases. The synthetic efficiency gain (2–3 step reduction vs. 4-unsubstituted quinazoline routes) translates directly to reduced cost per compound in library production and higher success rates in parallel synthesis workflows [4].

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